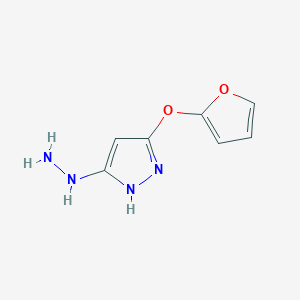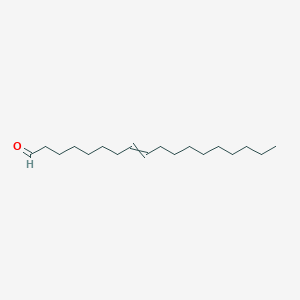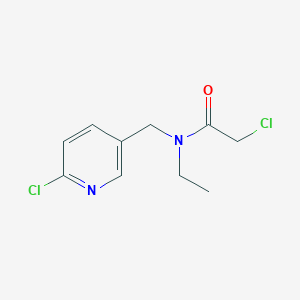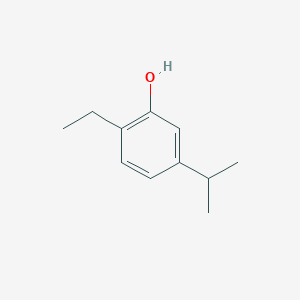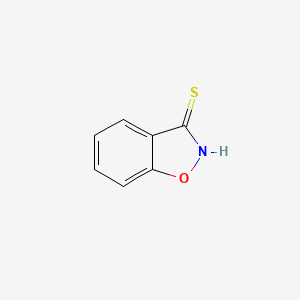
1,2-Benzoxazole-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzoxazole-3(2H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1,2-Benzoxazole-3(2H)-thione typically involves the cyclization of o-aminothiophenol with carbon disulfide or thiocarbonyl compounds. One common method includes the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization to form the desired thione compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1,2-Benzoxazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazoles.
Aplicaciones Científicas De Investigación
1,2-Benzoxazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1,2-Benzoxazole-3(2H)-thione involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .
Comparación Con Compuestos Similares
1,2-Benzoxazole-3(2H)-thione can be compared with other benzoxazole derivatives, such as:
1,2-Benzoxazole-3(2H)-one: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom. It exhibits different chemical reactivity and biological activities.
3-Chloro-1,2-benzoxazole:
1,2-Benzisoxazole-3-carboxylic acid: This compound contains a carboxylic acid group, making it more polar and suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activities compared to its oxygen or chlorine-containing counterparts.
Propiedades
Número CAS |
69528-56-9 |
|---|---|
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
1,2-benzoxazole-3-thione |
InChI |
InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10) |
Clave InChI |
VZDBJMCLRLLCTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)

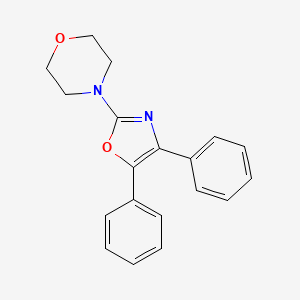
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
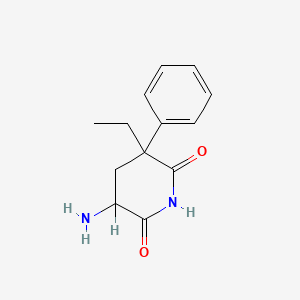
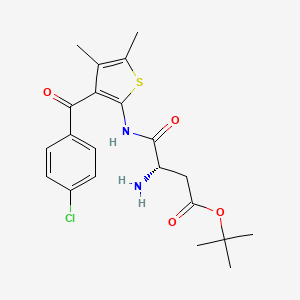

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
